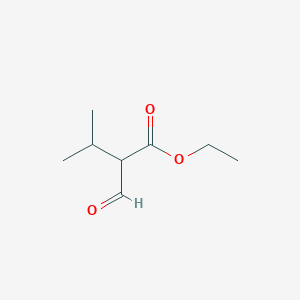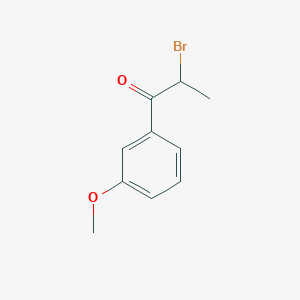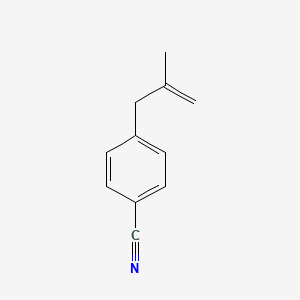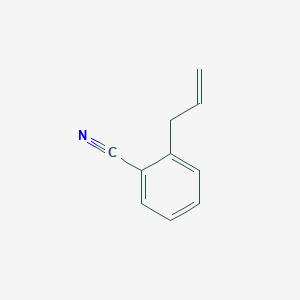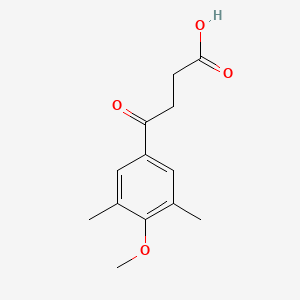
4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid
Übersicht
Beschreibung
3,5-Dimethyl-4-methoxyphenylboronic acid is a laboratory chemical . It appears as an off-white solid .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethyl-4-methoxyphenylboronic acid is C9H13BO3 .Physical And Chemical Properties Analysis
3,5-Dimethyl-4-methoxyphenylboronic acid is a solid with an off-white appearance . It has a melting point range of 203 - 204 °C .Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione Synthesis
A study by Nye et al. (2013) describes the synthesis of 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione through the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions. The molecule is noted for its intramolecular hydrogen bonding, confirming its di-enol-dione tautomeric form, and forms chains linked by additional O-H...O hydrogen bonds. Additionally, the study also mentions the synthesis of a potassium salt involving 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid as a by-product, highlighting its strong hydrogen bond between the carboxylic acid and carboxylate groups and its double-chain structure stabilized by a seven-coordinate potassium ion (Nye, Turnbull, & Wikaira, 2013).
Molecular Docking and Cytotoxicity Studies
3,5-Dimethyl-arylazopyrazole Derivatives
Aggarwal et al. (2022) synthesized a new series of 3,5-dimethyl-arylazopyrazoles and screened them for in vitro cytotoxic activity against MDA-MB-231 and MCF-7 cell lines. Some compounds exhibited weak to moderate cytotoxic effects, highlighting the potential for biological applications and the importance of molecular architecture in determining activity (Aggarwal, Gopika, & Revanasiddappa, 2022).
Molecular Conformation and Hydrogen Bonding
1-Aryl-1H-Pyrazole-3,4-dicarboxylate Derivatives
A study by Asma et al. (2018) investigated the hydrogen-bonded framework structures of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives. The complex hydrogen-bonded structures, involving multiple types of hydrogen bonds, were highlighted, demonstrating the molecule's intricate intermolecular interactions and potential applications in crystal engineering and molecular recognition (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Molecular Recognition and Aggregation
Fluoroalkylated End-Capped N-(1,1-dimethyl-3-oxobutyl)acrylamide Oligomer
Sawada et al. (2000) described the selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of a fluoroalkylated end-capped oligomer. This study highlights the specificity of molecular interactions and the potential for selective molecular transport in organic media, presenting applications in chemical sensing and separation (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8-6-10(7-9(2)13(8)17-3)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBGNNIUWXVYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554724 | |
| Record name | 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid | |
CAS RN |
103234-38-4 | |
| Record name | 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

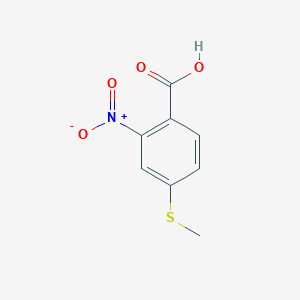
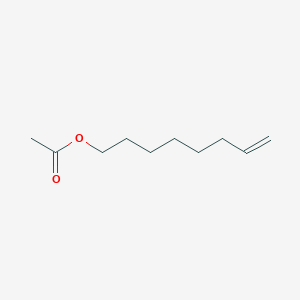
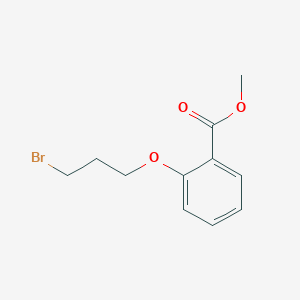
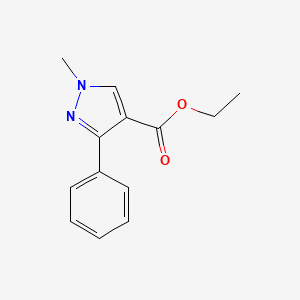
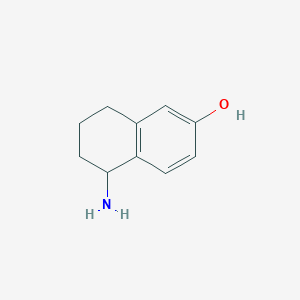
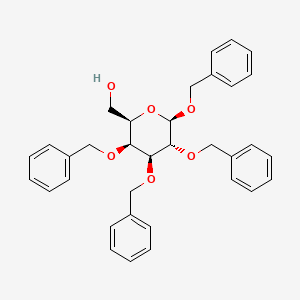
![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)
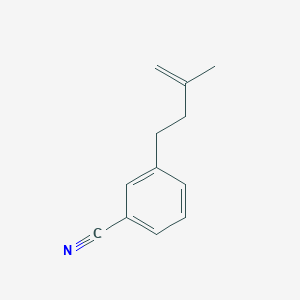
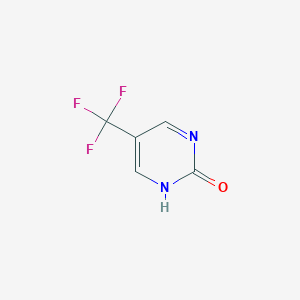
![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
